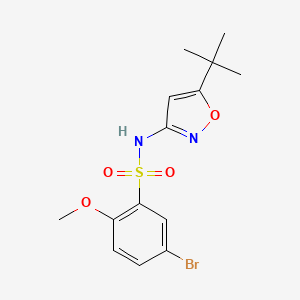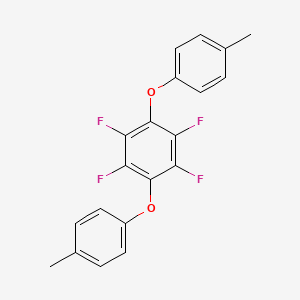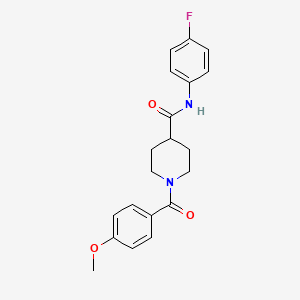
2,2,3,3-Tetrafluoropropyl 4-(2,4-dichloroanilino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoropropyl 4-(2,4-dichloroanilino)-4-oxobutanoate is an organic compound that features both fluorinated and chlorinated aromatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl 4-(2,4-dichloroanilino)-4-oxobutanoate typically involves multiple steps:
Formation of the fluorinated propyl group: This can be achieved through the fluorination of a suitable precursor, such as propyl alcohol, using reagents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Synthesis of the 2,4-dichloroaniline: This can be synthesized by chlorinating aniline using chlorine gas or other chlorinating agents.
Coupling reaction: The final step involves coupling the fluorinated propyl group with the 2,4-dichloroaniline and a suitable oxobutanoate precursor under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or oxobutanoate moieties.
Reduction: Reduction reactions could target the carbonyl group in the oxobutanoate.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, especially given the presence of electron-withdrawing groups like chlorine and fluorine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary, but typical reagents include halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand or catalyst in various organic reactions.
Material Science: Its unique structure might make it useful in the development of new materials with specific properties.
Biology and Medicine
Biological Studies: Could be used as a probe or reagent in biochemical assays.
Industry
Agrochemicals: Possible use as a pesticide or herbicide due to its aromatic and halogenated structure.
Polymers: May be incorporated into polymers to impart specific properties like increased stability or reactivity.
Mechanism of Action
The mechanism of action would depend on the specific application but could involve interactions with biological targets such as enzymes or receptors. The fluorinated and chlorinated groups might enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetrafluoropropyl 4-(2,4-dichlorophenyl)-4-oxobutanoate
- 2,2,3,3-Tetrafluoropropyl 4-(2,4-dichloroanilino)-4-oxopentanoate
Uniqueness
The unique combination of fluorinated and chlorinated aromatic structures in 2,2,3,3-Tetrafluoropropyl 4-(2,4-dichloroanilino)-4-oxobutanoate may confer specific chemical properties, such as increased stability or reactivity, that are not present in similar compounds.
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 4-(2,4-dichloroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2F4NO3/c14-7-1-2-9(8(15)5-7)20-10(21)3-4-11(22)23-6-13(18,19)12(16)17/h1-2,5,12H,3-4,6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNWTNAYMKPNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CCC(=O)OCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B5178069.png)
![(3Z)-5-(4-methoxyphenyl)-3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]furan-2-one](/img/structure/B5178080.png)

![N-[(4-ethylphenyl)methyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B5178094.png)
![N~1~-(2-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5178098.png)




![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(2-fluorobenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5178146.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]propanamide](/img/structure/B5178151.png)
![1-[4-Nitro-3-(pyrrolidin-1-yl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5178159.png)
